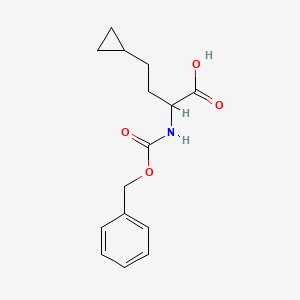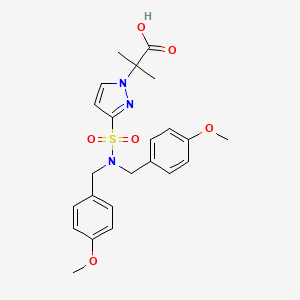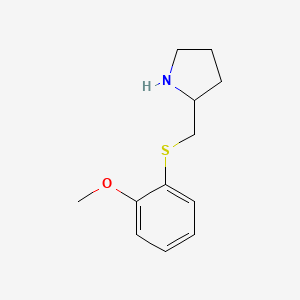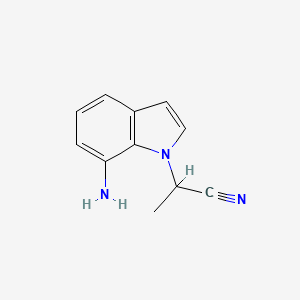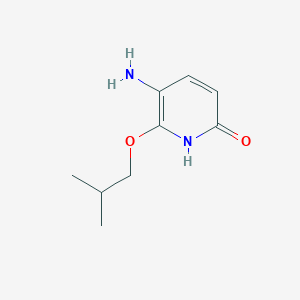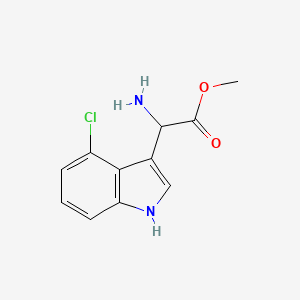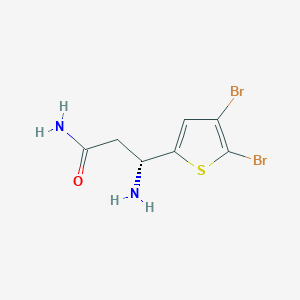
(3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide: is an organic compound that features a thiophene ring substituted with two bromine atoms at positions 4 and 5, an amino group at position 3, and a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.
Amination: The brominated thiophene undergoes an amination reaction to introduce the amino group at the 3 position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Formation of Propanamide: The final step involves the introduction of the propanamide group. This can be done through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the amino and bromine groups suggests that it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique properties may contribute to the development of new materials with enhanced performance.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromine atoms and amino group can form interactions with molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-Amino-3-(4-bromothiophen-2-yl)propanamide: Similar structure but with only one bromine atom.
(3R)-3-Amino-3-(4,5-dichlorothiophen-2-yl)propanamide: Similar structure but with chlorine atoms instead of bromine.
(3R)-3-Amino-3-(4,5-dimethylthiophen-2-yl)propanamide: Similar structure but with methyl groups instead of bromine.
Uniqueness
(3R)-3-Amino-3-(4,5-dibromothiophen-2-yl)propanamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions
Eigenschaften
Molekularformel |
C7H8Br2N2OS |
|---|---|
Molekulargewicht |
328.03 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(4,5-dibromothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H8Br2N2OS/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)/t4-/m1/s1 |
InChI-Schlüssel |
XPXXMGCSQXXJQF-SCSAIBSYSA-N |
Isomerische SMILES |
C1=C(SC(=C1Br)Br)[C@@H](CC(=O)N)N |
Kanonische SMILES |
C1=C(SC(=C1Br)Br)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



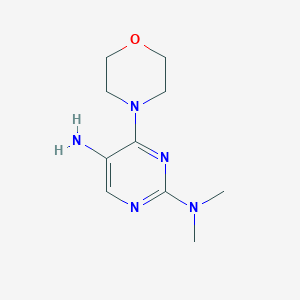
![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)
